Fensulfothion

Descripción

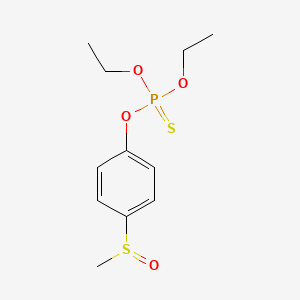

Chemical Identity: Fensulfothion (IUPAC name: O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate) is an organophosphate insecticide and nematicide. Synonyms include Dasanit® and Terracur-P®. It is a yellow-brown liquid with a molecular weight of 308.35 g/mol, boiling point of 138–141°C at 0.01 mm Hg, and solubility in water of 1,200 ppm at 20°C .

Mode of Action:

this compound inhibits acetylcholinesterase (AChE) after metabolic activation to its oxygen analogue (oxon form). Its metabolites, including this compound sulfoxide, sulfone, and oxon derivatives, exhibit higher toxicity, with the oxon form being 500–2,000 times more potent as an AChE inhibitor .

Applications:

Primarily used as a pre-plant or post-plant soil treatment, it targets pests such as cabbage maggot, corn rootworm, and nematodes . Regulatory restrictions limit its use in baby foods and processed cereals due to cumulative metabolite toxicity .

Propiedades

IUPAC Name |

diethoxy-(4-methylsulfinylphenoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O4PS2/c1-4-13-16(17,14-5-2)15-10-6-8-11(9-7-10)18(3)12/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNBJTQLKCIJBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC=C(C=C1)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O4PS2 | |

| Record name | FENSULFOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FENSULFOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1406 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021953 | |

| Record name | Fensulfothion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fensulfothion appears as oily yellow or brown liquid. Used as an insecticide, nematocide and mosquito larvicide. (EPA, 1998), Brown liquid or yellow oil. [pesticide]; [NIOSH], OILY YELLOW OR BROWN LIQUID., Brown liquid or yellow oil., Brown liquid or yellow oil. [pesticide] | |

| Record name | FENSULFOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fensulfothion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FENSULFOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1406 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FENSULFOTHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/142 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fensulfothion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0284.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

280 to 286 °F at 0.01 mmHg (EPA, 1998), 138-141 °C @ 0.01 MM HG, at 0.0013kPa: 138-141 °C, 280-286 °F | |

| Record name | FENSULFOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FENSULFOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FENSULFOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1406 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FENSULFOTHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/142 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

0.2 % at 77 °F (NIOSH, 2023), SOLUBLE IN MOST ORGANIC SOLVENTS EXCEPT ALIPHATICS, WATER: 1.54 G/L @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.15, (77 °F): 0.2% | |

| Record name | FENSULFOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FENSULFOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FENSULFOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1406 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Fensulfothion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0284.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.202 (EPA, 1998) - Denser than water; will sink, 1.202 @ 20 °C/4 °C, Relative density (water = 1): 1.202, 1.202, 1.20 | |

| Record name | FENSULFOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FENSULFOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FENSULFOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1406 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FENSULFOTHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/142 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fensulfothion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0284.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.00005 [mmHg], 5.0X10-5 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 0.0067 | |

| Record name | Fensulfothion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FENSULFOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FENSULFOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1406 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

BROWN LIQUID, YELLOW OIL | |

CAS No. |

115-90-2 | |

| Record name | FENSULFOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fensulfothion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fensulfothion [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fensulfothion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fensulfothion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENSULFOTHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB39B105PO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENSULFOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FENSULFOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1406 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FENSULFOTHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/142 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphorothioic acid, O,O-diethyl O-(p-(methylsulfinyl)phenyl) ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TF3ABF10.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Métodos De Preparación

Phosphorochloridate Condensation Route

This method involves the reaction of O,O-diethyl phosphorochloridothioate with 4-(methylsulfinyl)phenol under basic conditions. The synthesis proceeds as follows:

Synthesis of 4-(Methylsulfinyl)phenol :

- 4-(Methylthio)phenol is oxidized using hydrogen peroxide (H$$2$$O$$2$$) in acetic acid at 40–60°C for 4–6 hours.

- The sulfoxide group is introduced, yielding 4-(methylsulfinyl)phenol with a purity >95%.

Condensation with Phosphorochloridate :

- 4-(Methylsulfinyl)phenol is reacted with O,O-diethyl phosphorochloridothioate in the presence of a base (e.g., sodium hydroxide or pyridine) at 0–5°C.

- The reaction mixture is stirred for 12–24 hours, followed by extraction with dichloromethane and purification via vacuum distillation.

Reaction Scheme :

$$

\text{O,O-Diethyl phosphorochloridothioate} + \text{4-(Methylsulfinyl)phenol} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

$$

Oxidation of Thiophosphoryl Precursors

An alternative approach involves the oxidation of the corresponding thiophosphoryl intermediate:

Synthesis of O,O-Diethyl O-[4-(methylthio)phenyl] phosphorothioate :

- 4-(Methylthio)phenol is condensed with O,O-diethyl phosphorochloridothioate under similar conditions to the above method.

Selective Sulfoxidation :

- The thiophosphoryl intermediate is treated with a controlled stoichiometry of H$$2$$O$$2$$ or meta-chloroperbenzoic acid (mCPBA) in acetone at 25°C.

- The sulfoxide group is introduced without over-oxidation to sulfone derivatives.

Analytical Methods for this compound Determination

Residue analysis of this compound and its metabolites requires sensitive techniques due to its low tolerance limits in food and environmental matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Extraction : QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) methodology with acetonitrile and dispersive solid-phase extraction (dSPE) clean-up.

- Derivatization : Oxidation with potassium permanganate to convert sulfoxide metabolites into sulfones for improved chromatographic resolution.

- Detection : MRM (Multiple Reaction Monitoring) mode for selective ion transitions (e.g., m/z 279 → 247 for this compound).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Column : C18 reverse-phase column with mobile phases of 0.1% formic acid in water and methanol.

- Ionization : Electrospray ionization (ESI) in positive mode.

- Quantification : Matrix-matched calibration curves to account for signal suppression/enhancement.

Data Tables on Synthesis and Analysis

Table 1. Comparative Synthesis Yields of this compound

| Method | Reaction Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Phosphorochloridate Route | 0–5°C, 24 h, NaOH | 78–85 | 95–98 |

| Thiophosphoryl Oxidation | 25°C, 6 h, H$$2$$O$$2$$ | 82–88 | 93–96 |

Table 2. Analytical Parameters for this compound Detection

| Technique | LOD (μg/kg) | LOQ (μg/kg) | Recovery (%) | Matrix Effect (%) |

|---|---|---|---|---|

| GC-MS | 0.5 | 1.5 | 80–92 | –15 to +20 |

| LC-MS/MS | 0.2 | 0.6 | 85–95 | –10 to +15 |

Análisis De Reacciones Químicas

Fensulfothion undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form this compound sulfoxide and this compound sulfone.

Hydrolysis: In aqueous environments, this compound can hydrolyze to produce various metabolites.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and various nucleophiles . The major products formed from these reactions are this compound sulfoxide, this compound sulfone, and other hydrolysis products .

Aplicaciones Científicas De Investigación

Agricultural Applications

Fensulfothion is predominantly utilized in agriculture for pest control. It is effective against a variety of insects and is applied to crops such as tobacco, fruits, and vegetables.

- Use Patterns :

- Mechanism of Action :

Table 1: Summary of this compound Applications in Agriculture

| Crop Type | Application Method | Target Pests |

|---|---|---|

| Tobacco | Soil application | Various insect pests |

| Fruits | Foliar spray | Aphids, caterpillars |

| Vegetables | Soil application or spray | Leafhoppers, beetles |

Environmental Monitoring

This compound's presence in the environment necessitates monitoring due to its potential impact on non-target species and ecosystems.

- Residue Analysis :

Case Study: Residue Detection in Dairy Cattle

A study involving dairy cows fed this compound revealed that residues could be detected in milk and tissues, emphasizing the need for stringent monitoring protocols. At higher dosages (10.8 ppm), significant effects on blood cholinesterase activity were observed .

Toxicological Research

This compound has been the subject of various toxicological studies due to its potential health risks.

- Acute Toxicity Studies :

- Mutagenicity Testing :

Table 2: Toxicological Findings Related to this compound

| Study Type | Findings |

|---|---|

| Acute Toxicity | Significant cholinesterase inhibition at >2 ppm |

| Mutagenicity | No significant mutagenic effects observed |

| Long-term Exposure | Cumulative toxicity noted over extended periods |

Metabolism and Degradation

Understanding the metabolism of this compound is crucial for assessing its environmental impact and safety.

- Metabolic Pathways :

- This compound is metabolized into several metabolites including sulfoxide and sulfone forms through hydrolytic and oxidative pathways .

- In plants, it is absorbed slowly and converted into less toxic forms over time, which can mitigate some environmental impacts but also raises concerns regarding long-term residues.

Case Study: Plant Metabolism

Research involving the fate of this compound applied to cotton plants demonstrated that after stem injection, metabolites were identified using thin-layer chromatography, indicating its systemic action within plants .

Mecanismo De Acción

Fensulfothion exerts its effects by phosphorylating the acetylcholinesterase enzyme, leading to the accumulation of acetylcholine at nerve junctions . This accumulation disrupts normal nerve function, causing paralysis and death in insects . The molecular targets include the active site of acetylcholinesterase, where this compound binds and inhibits the enzyme’s activity .

Comparación Con Compuestos Similares

Paraoxon and Parathion

Mechanistic Insight: this compound's sulfinyl group reduces polarity at the phosphorus center, favoring non-productive binding in enzymes like SsoPox. In contrast, paraoxon/parathion’s nitro group enhances electrophilicity, enabling efficient hydrolysis .

Fenitrothion

Application Differences: Fenitrothion is prioritized for pests requiring rapid knockdown, while this compound’s systemic action makes it effective against soil-dwelling nematodes .

Fenthion

Regulatory Status :

Both compounds are restricted in the EU for baby food production, but this compound requires monitoring of sulfone and oxon metabolites .

Analytical and Regulatory Considerations

- Detection Challenges : this compound and its metabolites require advanced methods like GC-MS/MS or UHPLC-MS/MS due to low solubility and matrix interference .

- Chiral Separation: this compound’s enantiomers are resolved using chiral columns (e.g., Chiralpak® AD), unlike non-chiral analogs like paraoxon .

- Regulatory Limits : Maximum residue limits (MRLs) for this compound in crops (e.g., corn: <0.05 ppm) are stricter than for fenitrothion .

Actividad Biológica

Fensulfothion is an organophosphorus pesticide widely used for its insecticidal properties. Understanding its biological activity is crucial for assessing its safety and efficacy in agricultural applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, toxicological effects, metabolic pathways, and relevant case studies.

This compound functions primarily as a cholinesterase inhibitor . It is converted into a more potent phosphate ester that inhibits the enzyme acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at synapses. This results in prolonged stimulation of cholinergic receptors, which can cause various physiological effects, including muscle twitching, respiratory distress, and potentially fatal outcomes if exposure is significant .

Acute Toxicity

Acute exposure to this compound can lead to rapid onset of symptoms associated with organophosphate poisoning. The LD50 values (the dose required to kill 50% of the test population) vary by species and route of administration:

| Species | Route | LD50 (mg/kg) |

|---|---|---|

| Rats | Oral | 7-10 |

| Rats | Intraperitoneal | 0.9-2.0 |

| Dogs | Oral | 5-10 |

Studies have shown that cholinesterase inhibition occurs rapidly after administration, with maximum inhibition noted within one hour and recovery beginning within six hours .

Chronic Toxicity

Chronic exposure studies have indicated that prolonged administration of this compound can lead to significant health issues. For example, in a study involving female rats fed this compound for eight weeks, RBC cholinesterase inhibition was observed at doses as low as 2 ppm, while no significant effects were noted at lower levels . Additionally, long-term studies on dogs revealed signs of cholinergic poisoning at higher concentrations (5 ppm and above), suggesting that chronic exposure may lead to cumulative toxicity .

Metabolism and Biotransformation

This compound undergoes metabolic transformation primarily in the liver. Key metabolites include this compound sulfoxide and this compound sulfone. These metabolites exhibit varying degrees of biological activity:

- This compound Sulfoxide : Exhibits antiandrogenic properties and can reduce the activity of this compound itself when metabolized by liver microsomes .

- This compound Sulfone : Generally considered less active than its sulfoxide counterpart but still contributes to the overall toxicological profile.

The metabolic interconversion between this compound and its metabolites is significant in maintaining its biological activity and potential toxicity .

Study on Rats

In a pivotal study by Dubois & Kinoshita (1964), female rats were administered varying doses of this compound via intraperitoneal injection for 60 days. The results showed:

- Mortality at high doses (0.75 mg/kg).

- Significant growth retardation and reduced cholinesterase activity at lower doses (0.5 mg/kg).

- Recovery of cholinesterase activity was observed after cessation of treatment .

Study on Dogs

Another critical study involved dogs fed this compound over a two-year period. The findings included:

Q & A

Q. What are the critical physicochemical properties of Fensulfothion that influence its experimental design and environmental behavior?

this compound (C₁₁H₁₇O₄PS₂; CAS 115-90-2) has a molecular weight of 308.35, water solubility of 0.15 g/100 mL at 25°C, and a vapor pressure of 0.01 mg/m³ at 20°C . These properties dictate protocols for handling (e.g., solubility for solution preparation), exposure control (vapor pressure for fume hood use), and environmental fate studies (e.g., hydrolysis rates in aquatic systems). Researchers must account for its low water solubility when designing bioassays or environmental simulations to avoid underestimating bioavailability .

Q. What standardized methodologies are used to assess this compound’s acute toxicity in laboratory settings?

Acute toxicity testing typically follows OECD guidelines, employing in vivo models (e.g., rodent LD50 studies) or in vitro cholinesterase inhibition assays. For dermal exposure studies (relevant due to its skin permeability ), researchers use Franz diffusion cells to measure absorption rates. Data normalization to molecular weight (308.35 g/mol) ensures comparability across studies .

Q. How should researchers validate purity and stability of this compound in experimental stock solutions?

High-performance liquid chromatography (HPLC) with UV detection (λ = 220–280 nm) is recommended for purity verification. Stability tests under varying pH, temperature, and light conditions are critical due to its organophosphate structure. For long-term storage, solutions should be kept in amber vials at -20°C to prevent degradation .

Advanced Research Questions

Q. How does this compound inhibit cholinesterase activity, and what methodological approaches resolve mechanistic ambiguities?

this compound acts as an acetylcholinesterase (AChE) inhibitor via phosphorylation of the enzyme’s active site. To study this, researchers use in vitro AChE assays (e.g., Ellman’s method) with liver microsomes or recombinant enzymes. Confounding factors (e.g., metabolic activation by cytochrome P450) are addressed by including control groups with specific inhibitors (e.g., eserine) . Advanced techniques like X-ray crystallography or molecular docking simulations can elucidate structural interactions .

Q. What analytical techniques optimize sensitivity and specificity in detecting this compound residues in complex matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred for environmental or biological samples. Solid-phase extraction (SPE) using C18 cartridges improves recovery rates from soil or water. Method validation must include matrix-matched calibration to address ion suppression/enhancement effects .

Q. How should researchers resolve contradictions in reported toxicity data across studies?

Discrepancies may arise from differences in test organisms, exposure routes, or analytical methods. A systematic review with meta-analysis (e.g., using PRISMA guidelines) can identify confounding variables. Replicating key studies under controlled conditions (e.g., standardized OECD protocols) and reporting detailed metadata (e.g., purity, solvent used) enhances reproducibility .

Q. What experimental designs are effective for studying this compound’s environmental degradation pathways?

Microcosm studies simulating soil or aquatic environments can track degradation products (e.g., this compound sulfone) via GC-MS. Isotopic labeling (e.g., ¹⁴C-Fensulfothion) quantifies mineralization rates. Controls must account for abiotic degradation (e.g., hydrolysis under varying pH) to distinguish microbial contributions .

Methodological Best Practices

Q. How to design a dose-response study for this compound’s neurodevelopmental effects?

- Model Selection: Use zebrafish embryos or in vitro neuronal cultures for high-throughput screening.

- Endpoint Selection: Measure AChE activity, axonal growth (immunostaining), and behavioral endpoints (e.g., larval motility).

- Statistical Power: Apply log-dose spacing and nonlinear regression (e.g., probit analysis) to estimate EC50 values. Include positive controls (e.g., chlorpyrifos) for benchmarking .

Q. What strategies mitigate cross-contamination in this compound handling?

- Lab Practices: Use dedicated glassware, avoid shared equipment, and implement wipe tests for surface residues.

- Personal Protective Equipment (PPE): Nitrile gloves (≥8 mil thickness) and Tyvek suits prevent dermal exposure. Respiratory protection is required if vapor concentrations exceed 0.01 mg/m³ .

Q. How to structure a research paper’s methods section for reproducibility?

- Detail: Specify equipment models (e.g., Agilent 7890B GC), software versions, and reagent lot numbers.

- Data Transparency: Deposit raw data in repositories like Zenodo and provide hyperlinks in supplementary materials.

- Ethics: Include IRB/IACUC approval codes for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.